2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
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Overview
Description
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is an organic compound characterized by its complex structure, which includes a cyano group, a dichlorobenzyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide typically involves multiple steps:
Formation of the Oximino Intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with hydroxylamine to form the corresponding oximino intermediate.
Acryloylation: The oximino intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acryloylated product.
Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and the presence of functional groups that can interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers or as a monomer in copolymerization reactions to create materials with specific properties.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. The phenylacrylamide moiety can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(phenylmethyl)-3-phenylacrylamide: Similar structure but lacks the dichlorobenzyl group.
N-(3,4-dichlorobenzyl)-3-phenylacrylamide: Similar structure but lacks the cyano group.
Uniqueness
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is unique due to the presence of both the cyano and dichlorobenzyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide (CAS No. 338976-71-9) is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C18H13Cl2N3O2
- Molecular Weight : 374.22 g/mol
- Density : 1.27 ± 0.1 g/cm³ (predicted)
- pKa : 8.94 ± 0.46 (predicted)
The compound's biological activity has been linked to its ability to modulate inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures, which are crucial mediators in the inflammatory process . The underlying mechanisms appear to involve the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits low cytotoxicity at concentrations up to 100 μM. It significantly reduces nitrite production and pro-inflammatory cytokine levels in J774 murine macrophage cells . The following table summarizes key findings from these studies:
Concentration (μM) | IL-1β Inhibition (%) | TNFα Inhibition (%) | Nitrite Production Reduction (%) |
---|---|---|---|
25 | 30 | 40 | 50 |
50 | 45 | 60 | 65 |
100 | 60 | 75 | 80 |
In Vivo Studies
The anti-inflammatory potential of this compound was further validated through in vivo models, including CFA-induced paw edema and zymosan-induced peritonitis. In these models, treatment with the compound resulted in significant reductions in edema and leukocyte migration compared to control groups . Notably, at a dosage of 50 mg/kg, it exhibited comparable efficacy to dexamethasone, a well-known anti-inflammatory drug .
Table: In Vivo Efficacy
Treatment | Edema Reduction (%) | Leukocyte Migration Inhibition (%) |
---|---|---|
Control | - | - |
Dexamethasone | 70 | 45 |
Compound (50 mg/kg) | 68 | 63 |
Case Studies
Research has highlighted the potential application of this compound in treating inflammatory diseases. For instance, a study focusing on its effects in a model of rheumatoid arthritis showed promising results in reducing joint inflammation and pain . Another case study indicated that when combined with other anti-inflammatory agents, it enhanced therapeutic outcomes without increasing toxicity .
Properties
IUPAC Name |
(Z)-2-cyano-N-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-16-7-6-14(9-17(16)20)11-25-23-12-22-18(24)15(10-21)8-13-4-2-1-3-5-13/h1-9,12H,11H2,(H,22,23,24)/b15-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHNEBFMCRESJ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.